
1,2,9-Trimethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16 It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 9 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,2,9-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene derivatives. For instance, starting with phenanthrene, methyl groups can be introduced at specific positions using Friedel-Crafts alkylation. This reaction typically involves the use of methyl chloride and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. These could include catalytic methylation reactions where phenanthrene is treated with methylating agents in the presence of suitable catalysts to achieve the desired substitution pattern.
化学反応の分析
Types of Reactions: 1,2,9-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions. Bromination using bromine in carbon tetrachloride is a typical example.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenanthrene derivatives.
科学的研究の応用
1,2,9-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, plastics, and other materials.
作用機序
The mechanism by which 1,2,9-Trimethylphenanthrene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate certain positions on the phenanthrene ring for further reactions. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Phenanthrene: The parent compound without methyl substitutions.
1,2,3-Trimethylphenanthrene: A similar compound with methyl groups at different positions.
2,6,9-Trimethylphenanthrene: Another isomer with a different substitution pattern.
Uniqueness: 1,2,9-Trimethylphenanthrene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it distinct from other methylated phenanthrene derivatives and useful for specific applications in research and industry.
特性
IUPAC Name |
1,2,9-trimethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146448-88-6 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
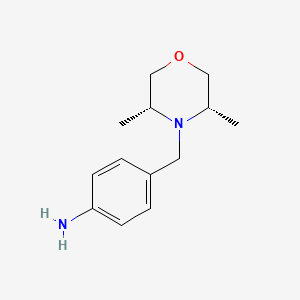
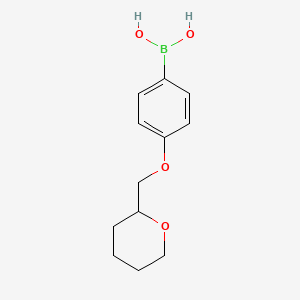
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)

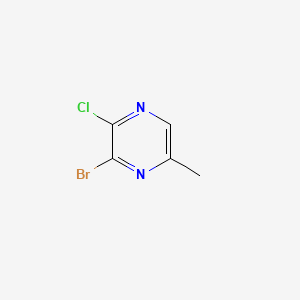
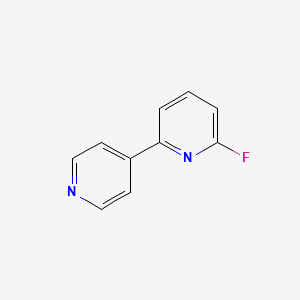

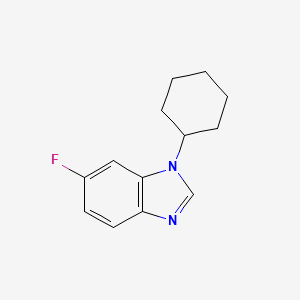
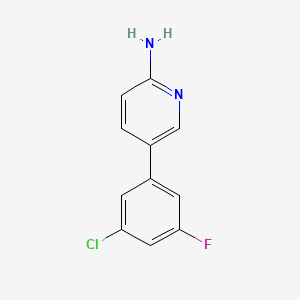
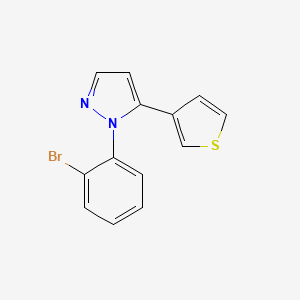
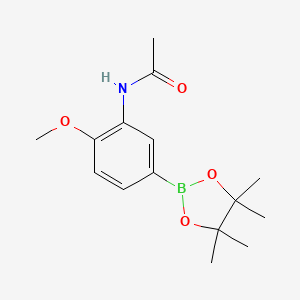
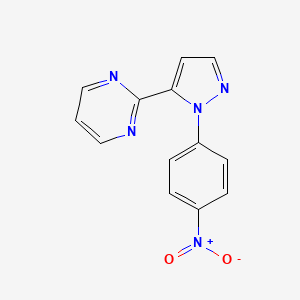
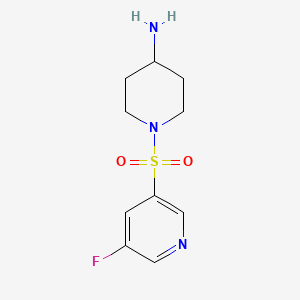
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
